9-Phényl-9H,9'H-2,3'-bicarbazole

Vue d'ensemble

Description

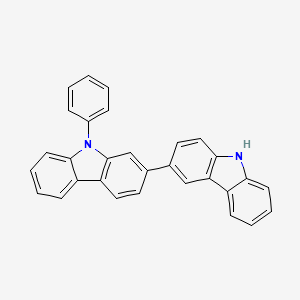

9-Phenyl-9H,9’H-2,3’-bicarbazole is an organic compound characterized by the presence of two carbazole rings linked by a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science .

Applications De Recherche Scientifique

9-Phenyl-9H,9’H-2,3’-bicarbazole has significant applications in various fields:

Chemistry: It is used as an intermediate in the synthesis of electronic materials, such as organic light-emitting diodes (OLEDs).

Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of OLED display screens and other electronic devices

Mécanisme D'action

Target of Action

The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .

Mode of Action

9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .

Biochemical Pathways

Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .

Result of Action

The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .

Action Environment

The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .

Analyse Biochimique

Biochemical Properties

It is known that this compound can serve as a source of electrons to create exciplexes , which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices

Molecular Mechanism

It is known that this compound can serve as a source of electrons to create exciplexes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H,9’H-2,3’-bicarbazole typically involves a multi-step process. One common method includes the reaction of (9-phenyl-9H-carbazol-3-yl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst (Pd(PPh3)4), potassium carbonate (K2CO3), toluene, and ethanol. The reaction is carried out under nitrogen at 100°C for 12 hours. The resulting product is then recrystallized from ethanol to obtain 9-Phenyl-9H,9’H-2,3’-bicarbazole with a yield of 82% .

Industrial Production Methods

Industrial production methods for 9-Phenyl-9H,9’H-2,3’-bicarbazole are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up and optimized for industrial equipment and processes .

Analyse Des Réactions Chimiques

Types of Reactions

9-Phenyl-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9-Phenyl-9H,9’H-3,3’-bicarbazole

- 3,3’-Bicarbazole

- 9-Phenyl-3,3’-bicarbazolyl

Uniqueness

Compared to similar compounds, 9-Phenyl-9H,9’H-2,3’-bicarbazole exhibits superior hole transport capabilities and stability as a thin film. These properties make it particularly suitable for use in high-efficiency OLEDs and other electronic applications .

Propriétés

IUPAC Name |

2-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJRHORDMKIWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2421762.png)

![1,3,7-trimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)

![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/new.no-structure.jpg)

![2-cyclopropyl-1-{1-[(4-methoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2421768.png)

![N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2421769.png)

![4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2421770.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)

![2-(4-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2421779.png)

![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)